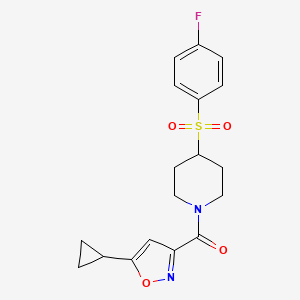

![molecular formula C31H34N2O5 B2875837 2-((1-(3-(4-allyl-2-methoxyphenoxy)-2-hydroxypropyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 441291-73-2](/img/structure/B2875837.png)

2-((1-(3-(4-allyl-2-methoxyphenoxy)-2-hydroxypropyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

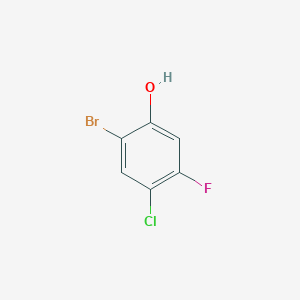

The compound appears to contain a piperidine ring, which is a common feature in many alkaloid natural products and drug candidates . Piperidones, which are precursors to the piperidine ring, have unique biochemical properties and have been synthesized to study their biological activity .

Molecular Structure Analysis

The compound seems to contain a piperidine ring, a benzene ring, and an isoquinoline dione group. The exact structure would need to be confirmed with techniques such as X-ray diffraction .Applications De Recherche Scientifique

Luminescent Properties and Electron Transfer

One study investigated novel piperazine substituted naphthalimide model compounds, closely related to the target compound, demonstrating their luminescent properties and photo-induced electron transfer capabilities. These compounds, including variants like 2-methyl-6-(4-methyl-piperazin-1-yl)-benzo[de]isoquinoline-1,3-dione, exhibited fluorescence quantum yields that suggest their potential as pH probes due to characteristic fluorescence responses to pH changes. The fluorescence of these compounds can be quenched by a photoinduced electron transfer (PET) process, indicating their utility in fluorescence-based sensors and imaging applications (Gan et al., 2003).

Cyclization Reactions

Another aspect of scientific interest is the cyclization of derivatives of benzo[de]isoquinoline-1,3(2H)-dione, such as the halocyclization reaction of a closely related compound. This process, involving iodine, bromine, or sulfuryl chloride, yields hydrohalides which are convertible into dione derivatives. Such reactions underscore the chemical versatility and reactivity of the benzo[de]isoquinoline backbone, making it a valuable scaffold for the synthesis of novel organic compounds with potential pharmacological properties (Zborovskii et al., 2011).

Biological Applications

The derivatives of benzo[de]isoquinoline-1,3(2H)-dione, including those with structural similarities to the target compound, have been explored for various biological applications. For example, substituted naphthalimides, a class to which the target compound is related, have been evaluated for their antitumor activities. These studies have shown that certain derivatives can induce cell cycle arrest and apoptosis in tumor cells, suggesting their potential as anticancer agents. The specific mechanisms through which these compounds exert their effects, such as apoptosis induction via activation of caspases, highlight their relevance in developing new therapeutic strategies against cancer (Mukherjee et al., 2010).

Propriétés

IUPAC Name |

2-[[1-[2-hydroxy-3-(2-methoxy-4-prop-2-enylphenoxy)propyl]piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H34N2O5/c1-3-6-21-11-12-27(28(17-21)37-2)38-20-24(34)19-32-15-13-22(14-16-32)18-33-30(35)25-9-4-7-23-8-5-10-26(29(23)25)31(33)36/h3-5,7-12,17,22,24,34H,1,6,13-16,18-20H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNXQJQFGJQPMOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC=C)OCC(CN2CCC(CC2)CN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H34N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide](/img/structure/B2875758.png)

![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-4-isopropoxybenzamide](/img/structure/B2875759.png)

![{7-[(4-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B2875766.png)

![methyl 2-[(2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propanoate](/img/structure/B2875767.png)

![N-(3-fluorophenyl)-3-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2875768.png)

![2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2875769.png)

![methyl5H,6H,11H-benzo[a]carbazole-8-carboxylate](/img/structure/B2875773.png)

![N-[(2,5-dimethoxyphenyl)methyl]-1-(4-fluoro-3-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2875774.png)

![6-(cyclopentyloxy)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2875776.png)